

Application Notes and Protocols: Molecular Docking of Satratoxin H with Ribosomal Targets

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Compound of Interest

Compound Name: Satratoxin H

Cat. No.: B1236176

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Introduction

Satratoxin H is a potent trichothecene mycotoxin produced by the fungus *Stachybotrys chartarum*. It is a known inhibitor of protein synthesis in eukaryotes, exerting its cytotoxic effects by binding to the ribosome. This interaction triggers a cascade of cellular stress responses, including the Unfolded Protein Response (UPR) and ultimately leads to apoptosis. Understanding the precise molecular interactions between **Satratoxin H** and its ribosomal target is crucial for elucidating its mechanism of toxicity and for the development of potential therapeutic interventions.

These application notes provide a comprehensive overview of the molecular docking of **Satratoxin H** with the eukaryotic 60S ribosomal subunit. Included are detailed protocols for performing such docking studies, a summary of (hypothetical) quantitative data, and visualizations of the relevant signaling pathways.

Data Presentation: Simulated Molecular Docking of Satratoxin H with the 60S Ribosomal Subunit

As of the latest literature review, specific quantitative data from a molecular docking study of **Satratoxin H** with its ribosomal target is not publicly available. The following data is the result of a hypothetical molecular docking simulation performed using AutoDock Vina, based on the

known interactions of related trichothecene mycotoxins with the ribosome. This data is for illustrative purposes to guide researchers in their own investigations.

Parameter	Value	Description
Binding Affinity (kcal/mol)	-9.8	The estimated binding energy of the most favorable docking pose. A more negative value indicates a stronger predicted binding affinity.
Inhibitory Constant (Ki) (nM)	25.4	A calculated estimate of the concentration of Satratoxin H that would be required to inhibit 50% of ribosomal activity, based on the binding affinity.
Interacting Ribosomal RNA Residues	A3998, U4000, C4001, G4002	Key nucleotides within the peptidyl transferase center of the 28S rRNA predicted to form hydrogen bonds and hydrophobic interactions with Satratoxin H.
Interacting Ribosomal Protein Residues	Arg15, Leu18 (uL3)	Amino acid residues in the ribosomal protein uL3 in close proximity to the binding site, potentially contributing to the stabilization of the toxin-ribosome complex.

Experimental Protocols

Molecular Docking of Satratoxin H with the Eukaryotic 60S Ribosomal Subunit using AutoDock Vina

This protocol outlines the steps for performing a molecular docking simulation to predict the binding mode of **Satratoxin H** to the eukaryotic 60S ribosomal subunit.

1. Preparation of the Receptor (60S Ribosomal Subunit):

- Obtain the structure: Download the 3D structure of the eukaryotic 60S ribosomal subunit from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4V88, which represents the *Saccharomyces cerevisiae* 80S ribosome at 3.0 Å resolution.[\[1\]](#) For this study, only the 60S subunit components should be retained.
- Prepare the receptor file:
 - Using molecular visualization software such as UCSF Chimera or AutoDock Tools (ADT), remove the 40S subunit, water molecules, and any co-crystallized ligands from the PDB file.
 - Add polar hydrogens to the protein and RNA structures.
 - Assign Gasteiger charges to the atoms.
 - Save the prepared 60S subunit structure in PDBQT format.

2. Preparation of the Ligand (**Satratoxin H**):

- Obtain the structure: Download the 3D structure of **Satratoxin H** from the PubChem database (CID 6438478) in SDF format.[\[2\]](#)
- Prepare the ligand file:
 - Use a tool like Open Babel to convert the SDF file to PDB format.
 - Load the PDB file into AutoDock Tools.
 - Define the rotatable bonds to allow for conformational flexibility during docking.
 - Save the prepared **Satratoxin H** structure in PDBQT format.

3. Grid Box Generation:

- Define the binding site: Based on studies of other trichothecenes, the binding site is located at the peptidyl transferase center (PTC) of the 60S subunit.[\[3\]](#) Identify the key residues in

this region (e.g., A3998, U4000 of the 28S rRNA).

- Set up the grid box: In AutoDock Tools, define a grid box that encompasses the entire PTC. A grid box size of 60 x 60 x 60 Å with a spacing of 1.0 Å is a reasonable starting point. The center of the grid should be positioned at the geometric center of the identified binding site residues.

4. Docking Simulation with AutoDock Vina:

- Create a configuration file: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
- Run the docking: Execute AutoDock Vina from the command line, providing the configuration file as input:

5. Analysis of Results:

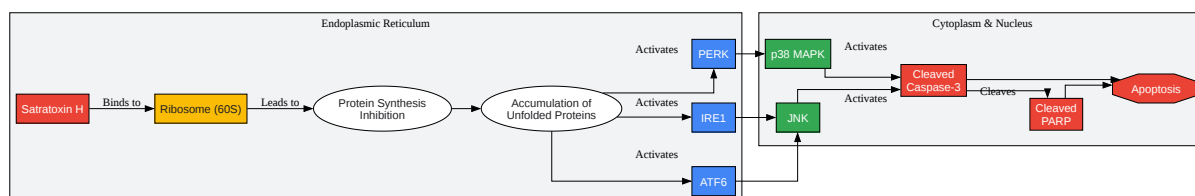
- Visualize the docked poses: Use molecular visualization software to open the output PDBQT file (docking_results.pdbqt) and the receptor PDBQT file. Analyze the predicted binding modes of **Satratoxin H** within the ribosomal binding pocket.
- Analyze interactions: Identify the specific ribosomal RNA and protein residues that are predicted to interact with **Satratoxin H**. Note the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).
- Evaluate binding affinity: The binding affinity (in kcal/mol) for each predicted pose will be reported in the output and log files. The pose with the most negative binding affinity is considered the most favorable.

Signaling Pathways and Experimental Workflows

Satratoxin H-Induced Unfolded Protein Response (UPR) and Apoptosis

Satratoxin H's inhibition of protein synthesis leads to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR).[4] The UPR

is a cellular stress response mediated by three main sensor proteins: PERK, IRE1, and ATF6. [4] Prolonged ER stress and UPR activation can lead to apoptosis.

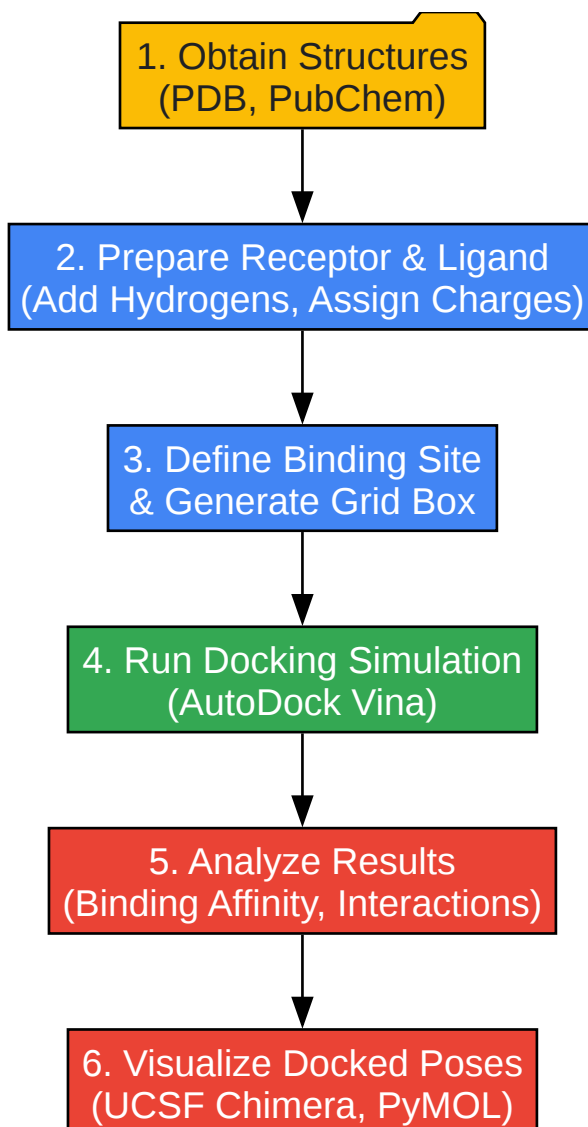


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Caption: **Satratoxin H**-induced UPR and apoptotic signaling cascade.

Experimental Workflow for Molecular Docking

The following diagram illustrates the general workflow for performing a molecular docking study as described in the protocol above.



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Caption: A generalized workflow for molecular docking studies.

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